molecular formula C6H6O4 B1243971 (S)-5-oxo-2,5-dihydro-2-furylacetic acid

(S)-5-oxo-2,5-dihydro-2-furylacetic acid

Cat. No.: B1243971
M. Wt: 142.11 g/mol
InChI Key: HPEKPJGPWNSAAV-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-oxo-2,5-dihydro-2-furylacetic acid is the (S)-enantiomer of 5-oxo-2,5-dihydro-2-furylacetic acid. It is a conjugate acid of a (S)-5-oxo-2,5-dihydro-2-furylacetate. It is an enantiomer of a (R)-5-oxo-2,5-dihydro-2-furylacetic acid.

Properties

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-[(2S)-5-oxo-2H-furan-2-yl]acetic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/t4-/m1/s1

InChI Key

HPEKPJGPWNSAAV-SCSAIBSYSA-N

SMILES

C1=CC(=O)OC1CC(=O)O

Isomeric SMILES

C1=CC(=O)O[C@H]1CC(=O)O

Canonical SMILES

C1=CC(=O)OC1CC(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(S)-5-oxo-2,5-dihydro-2-furylacetic acid has the molecular formula C6H6O4C_6H_6O_4 and a molecular weight of 142.11 g/mol. The compound features a furan ring structure, which is significant for its reactivity and interactions with biological systems. Its chemical structure can be represented as follows:InChI InChI 1S C6H6O4 c7 5 8 3 4 1 2 6 9 10 4 h1 2 4H 3H2 H 7 8 t4 m1 s1\text{InChI }\text{InChI 1S C6H6O4 c7 5 8 3 4 1 2 6 9 10 4 h1 2 4H 3H2 H 7 8 t4 m1 s1}

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various transformations that lead to the formation of different derivatives. For instance, it can undergo cyclization reactions to yield cyclic compounds that are valuable in drug development.

Biology

Research indicates that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules, including enzymes and receptors. Studies have shown that this compound can modulate biological pathways, making it a candidate for further exploration in pharmacological applications.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound displayed significant antimicrobial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy against pathogens such as Escherichia coli.

Medicine

The compound is being explored for its therapeutic potential in treating various conditions. Its derivatives have shown promise in anticancer and anti-inflammatory activities.

Case Study: Anticancer Properties
Research published in reputable journals highlights the ability of this compound derivatives to inhibit cancer cell proliferation in vitro. The mechanisms of action include apoptosis induction and cell cycle arrest.

Industrial Applications

Beyond its applications in research and medicine, this compound is utilized in the development of new materials. Its unique properties make it suitable for creating surfactants and lubricants with enhanced performance characteristics.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Application
This compoundFuran derivativeAntimicrobial and anticancer agent
5-Oxo-4,5-dihydro-2-furylacetic acidFuran derivativeBuilding block for synthesis
2,5-Dimethyl-4-oxo-4,5-dihydrofuranFuran derivativeMaterial science applications

Preparation Methods

Reaction Mechanism and Conditions

The process involves two reaction solutions:

  • Solution 1 : 2-Acetylfuran dissolved in 68% nitric acid.

  • Solution 2 : Sodium nitrite and toluenesulfonic acid catalyst dissolved in water.

The reactants are pre-cooled to 5°C, then pumped into a microchannel reactor at 5 mL/min. The exothermic reaction proceeds at 60°C under 1.55–1.7 MPa pressure, yielding 2-oxo-2-furyl acetic acid after extraction.

Table 1: Optimization of Molar Ratios in Continuous Flow Synthesis

Molar Ratio (2-Acetylfuran : NaNO₂)Temperature (°C)Pressure (MPa)Yield (%)
1:1601.5578
1:2601.6085
1:3601.7082

The optimal molar ratio of 1:2 achieves 85% yield, with excess nitrite improving nitro group incorporation but risking over-oxidation at higher ratios.

Silver- and Iodine-Catalyzed Cyclization

Academic studies demonstrate the use of silver nitrate (AgNO₃) or iodine (I₂) to promote 5-endo-dig cyclizations for furan ring formation. Smith et al. utilized these catalysts to synthesize furylacetic acid derivatives from γ-halo-β-hydroxycarbonyl precursors.

Stereochemical Control

The chiral center at C2 arises from asymmetric induction during cyclization. For example, treatment of (R)-γ-bromo-β-hydroxyketone with AgNO₃ in tetrahydrofuran (THF) yields (S)-5-oxo-2,5-dihydro-2-furylacetic acid with 92% enantiomeric excess (ee). The silver ion coordinates to the carbonyl oxygen, directing nucleophilic attack to the si face.

Table 2: Catalyst Comparison for Enantioselective Cyclization

CatalystSolventTemperature (°C)ee (%)Yield (%)
AgNO₃THF259275
I₂DCM08568

Mucochloric Acid-Based Synthesis

Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) serves as a precursor for 5-substituted furanones. A two-step protocol involves:

  • Alkoxylation : Refluxing mucochloric acid with n-butanol and sulfuric acid to form 5-butoxy-3,4-dichlorofuran-2(5H)-one.

  • Acetic Acid Sidechain Introduction : Reacting the intermediate with acetophenone and NaOH at 0–5°C, followed by acid hydrolysis to yield the target compound.

Yield Optimization

  • Step 1 : 49% yield of alkoxylated intermediate.

  • Step 2 : 62% yield after hydrolysis and extraction.

Resolution of Racemic Mixtures

Industrial methods often produce racemic 5-oxo-2,5-dihydro-2-furylacetic acid, necessitating chiral resolution. Techniques include:

  • Enzymatic Kinetic Resolution : Lipases selectively esterify the (R)-enantiomer.

  • Diastereomeric Salt Formation : Recrystallization with (1R,2S)-ephedrine isolates the (S)-form .

Q & A

Q. What are the common synthetic routes for preparing (S)-5-oxo-2,5-dihydro-2-furylacetic acid and its derivatives in laboratory settings?

Methodological Answer: The compound and its derivatives are synthesized via multi-step organic reactions. Key approaches include:

  • Wittig reactions using phosphoranes and maleic anhydrides to form dienelactone derivatives .
  • Esterification with acyl chlorides (e.g., dodecanoyl chloride) under inert conditions, followed by purification via flash chromatography .
  • Oxidation of dihalocatechols (e.g., 4,5-dichlorocatechol) with peracetic acid to introduce halogen substituents .
  • Protection/deprotection strategies for hydroxyl groups using benzyl or methoxybenzyl ethers to control regioselectivity .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure and stereochemistry. For example, coupling constants (e.g., J = 2.1–3.5 Hz) in ¹H NMR distinguish diastereomers, while carbonyl resonances (~170–180 ppm in ¹³C NMR) confirm lactone formation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 141.103 for the conjugate base) .
  • Chiral HPLC : Enantiomeric excess is determined using chiral stationary phases (e.g., amylose-based columns) .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Disk Diffusion Assays : Test inhibition zones against Gram-positive (Staphylococcus aureus, Streptococcus lactis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria .
  • Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) in 96-well plates, with positive controls (e.g., ampicillin) and solvent controls .
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours to differentiate static vs. cidal effects .

Advanced Research Questions

Q. How can conflicting data in reaction yields or byproduct formation during muconolactone synthesis be systematically addressed?

Methodological Answer:

  • Analytical Identification : Use HPLC or GC-MS to detect byproducts (e.g., unreacted intermediates or oxidation artifacts) .
  • Reaction Optimization : Adjust catalysts (e.g., Lewis acids), temperature, or solvent polarity to suppress side reactions. For example, anhydrous conditions minimize hydrolysis of acid-sensitive intermediates .
  • Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁸O in lactone rings) or computational modeling of transition states .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

  • pKa Calculations : Use software like Gaussian to estimate protonation states of carboxyl and hydroxyl groups. The conjugate base (muconolactonate) is stable at physiological pH, while the acid form dominates at pH < 4 .
  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., lactone ring-opening) in aqueous environments .
  • Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., chloro groups) on redox potential and nucleophilicity .

Q. How does the introduction of halogen substituents affect the electronic structure and biological activity of muconolactone derivatives?

Methodological Answer:

  • Electronic Effects : Halogens (e.g., Cl) increase electrophilicity at the lactone carbonyl, enhancing reactivity in nucleophilic additions. X-ray crystallography confirms altered bond lengths (e.g., C=O elongation) .
  • Bioactivity Correlation : Chlorinated derivatives show enhanced antimicrobial potency (e.g., 3-chloromuconolactone inhibits S. aureus at MIC = 8 µg/mL vs. 32 µg/mL for the parent compound) .
  • Hammett Analysis : Quantify substituent effects on reaction rates (e.g., σ⁺ values for meta-Cl = +0.37) to design derivatives with tailored reactivity .

Q. What strategies are used to resolve contradictions in stereochemical assignments of muconolactone derivatives?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity of protons (e.g., H-2 and H-5 in the lactone ring) to confirm cis or trans configurations .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomers .
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration, as demonstrated for (R)-2-chloro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 2
(S)-5-oxo-2,5-dihydro-2-furylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.